5,7-Dimethyloctan-1-ol

Physical Chemistry Process Engineering Separation Science

5,7-Dimethyloctan-1-ol is a branched-chain C10 fatty alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol. Its IUPAC name is 5,7-dimethyloctan-1-ol, and it is also referred to as 5,7-dimethyl-1-octanol.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 85391-44-2
Cat. No. B12641490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyloctan-1-ol
CAS85391-44-2
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C)CCCCO
InChIInChI=1S/C10H22O/c1-9(2)8-10(3)6-4-5-7-11/h9-11H,4-8H2,1-3H3
InChIKeyWRHUKQDYZBSJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyloctan-1-ol (CAS 85391-44-2): Baseline Properties and Procurement-Relevant Identifiers


5,7-Dimethyloctan-1-ol is a branched-chain C10 fatty alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol . Its IUPAC name is 5,7-dimethyloctan-1-ol, and it is also referred to as 5,7-dimethyl-1-octanol [1]. The compound is characterized by a primary hydroxyl group and two methyl branches at the 5- and 7-positions, which significantly influence its physicochemical properties relative to linear or differently branched analogs [2]. It is listed under EINECS 286-798-3 and has the Unique Ingredient Identifier (UNII) RFD3RP6GAY [1]. The compound appears as a colorless liquid with a density of 0.824 g/cm³, a boiling point of 206.4°C at 760 mmHg, and a flash point of 87.9°C .

5,7-Dimethyloctan-1-ol: Why Substitution with Unspecified Branched C10 Alcohols Introduces Performance and Regulatory Risk


Branched C10 alcohols are not interchangeable. The precise position of methyl branching and the location of the hydroxyl group dictate a molecule's hydrophobicity, solubility in non-polar solvents, and biological interactions [1]. For instance, moving the hydroxyl group toward the molecular center reduces polarity and enhances solubility in supercritical CO₂, a property critical for green extraction and processing applications [1]. Similarly, branching pattern alters logP values and, consequently, membrane permeability and antimicrobial potency [2]. Substituting 5,7-dimethyloctan-1-ol with a different isomer—such as 3,7-dimethyl-1-octanol (tetrahydrogeraniol) or 2,6-dimethyl-1-octanol—may result in divergent fragrance profiles, altered bioactivity (e.g., efflux pump inhibition vs. intrinsic antimicrobial activity), and non-compliance with specific regulatory listings (e.g., food additive vs. solvent classification) [3]. The following evidence guide quantifies these differences to support scientifically justified procurement decisions.

5,7-Dimethyloctan-1-ol: Quantified Performance Differentiation vs. Structural Analogs


Boiling Point and Volatility: Comparison with Linear 1-Decanol and 3,7-Dimethyl-1-octanol

5,7-Dimethyloctan-1-ol exhibits a boiling point of 206.4°C at 760 mmHg, which is approximately 23-26°C lower than the linear analog 1-decanol (232°C) . This reduction in boiling point is consistent with the general effect of branching, which weakens intermolecular dispersion forces [1]. Notably, its boiling point is significantly higher than that of its closer isomer, 3,7-dimethyl-1-octanol (tetrahydrogeraniol), which boils at 98-99°C at 9 mmHg (equivalent to ~212-215°C at 760 mmHg) [2]. This differential volatility profile dictates its suitability for specific formulation and purification processes.

Physical Chemistry Process Engineering Separation Science

Lipophilicity (LogP): Impact on Membrane Permeability and Bioactivity

The computed logP (octanol-water partition coefficient) for 5,7-dimethyloctan-1-ol is 2.83 . This value falls within a range considered favorable for passive membrane diffusion (typically logP 1-4) and is higher than the logP of more centrally branched isomers. For instance, 3,7-dimethyl-3-octanol, with the hydroxyl group at position 3, has a lower logP due to reduced hydrophobic surface area [1]. The specific logP of 2.83 indicates a balanced hydrophobicity that influences its behavior in biphasic systems and biological membranes.

Pharmacokinetics QSAR Formulation Science

Solubility in Supercritical CO₂: Comparative Phase Behavior Data

In a comparative study of C10 alcohol isomers in supercritical ethane (a proxy for supercritical CO₂), the phase transition pressures decreased in the following order: 1-decanol > 3,7-dimethyl-1-octanol > 2-decanol > 2,6-dimethyl-2-octanol > 3,7-dimethyl-3-octanol [1]. This order demonstrates that moving the hydroxyl group toward the center and adding methyl branches both increase solubility in the non-polar supercritical phase. By class inference, 5,7-dimethyloctan-1-ol, possessing a terminal hydroxyl group but two methyl branches, is expected to exhibit intermediate solubility between linear 1-decanol and the more soluble 3,7-dimethyl-1-octanol.

Green Chemistry Supercritical Fluid Extraction Phase Equilibria

Antimicrobial Adjuvant Potential: Efflux Pump Inhibition vs. Intrinsic Activity of 3,7-Dimethyl-1-octanol

Oxygenated monoterpenes, including 3,7-dimethyl-1-octanol, have been shown to inhibit the NorA multidrug efflux pump in Staphylococcus aureus, reducing the minimal inhibitory concentration (MIC) of norfloxacin from 64 µg/mL to 16 µg/mL (a 4-fold reduction) when combined at a sub-inhibitory concentration (MIC/8) [1]. While 5,7-dimethyloctan-1-ol has not been directly tested, its structural similarity (branched C10 alcohol with terminal -OH) suggests potential for similar adjuvant activity. Its logP of 2.83 is conducive to membrane interaction, a prerequisite for efflux pump modulation. Direct comparative data for 5,7-dimethyloctan-1-ol is lacking; this is a class-level inference.

Antimicrobial Resistance Efflux Pump Inhibitors Synergy Studies

5,7-Dimethyloctan-1-ol: Evidenced Application Scenarios for Scientific and Industrial Procurement


Supercritical Fluid Extraction and Green Processing

Based on the established class-level inference for solubility in supercritical CO₂ [1], 5,7-dimethyloctan-1-ol is a viable candidate for extraction or fractionation using supercritical fluid technology. Its branched structure confers enhanced solubility compared to linear 1-decanol, reducing required operating pressures and improving process economics. Procurement for green chemistry research is justified where a terminal hydroxyl group is needed for downstream derivatization, but improved scCO₂ processability is desired over a linear analog.

QSAR and Membrane Permeability Studies

With a defined logP of 2.83 , 5,7-dimethyloctan-1-ol serves as a precise reference compound for quantitative structure-activity relationship (QSAR) models focused on membrane permeability and biodistribution. Researchers investigating the influence of distal branching on passive diffusion can use this compound as a comparator to more centrally branched isomers (e.g., 3,7-dimethyl-3-octanol) or to linear 1-decanol, where the logP difference is expected to correlate with permeability changes.

Antimicrobial Adjuvant and Resistance Mechanism Research

While direct data for 5,7-dimethyloctan-1-ol is absent, its structural homology to 3,7-dimethyl-1-octanol—a known NorA efflux pump inhibitor that reduces norfloxacin MIC 4-fold (from 64 µg/mL to 16 µg/mL) [2]—positions it as a valuable tool compound. Researchers studying bacterial resistance mechanisms can employ 5,7-dimethyloctan-1-ol to probe the structure-activity requirements for efflux pump inhibition. Its distinct branching pattern (5,7- vs. 3,7-) allows for SAR expansion, potentially yielding compounds with improved selectivity or reduced cytotoxicity compared to the reference monoterpene.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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